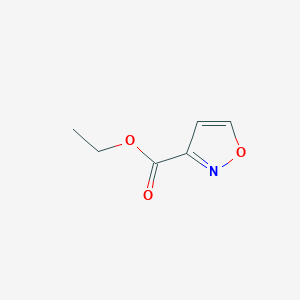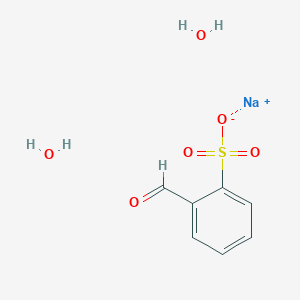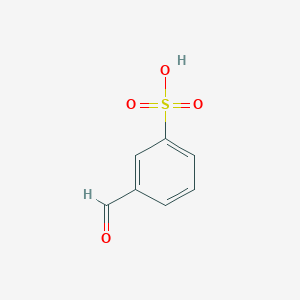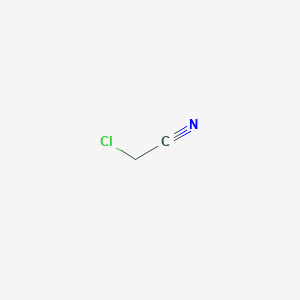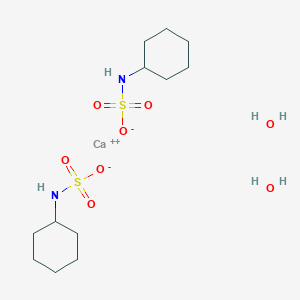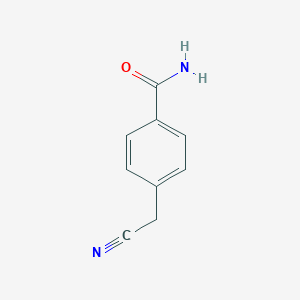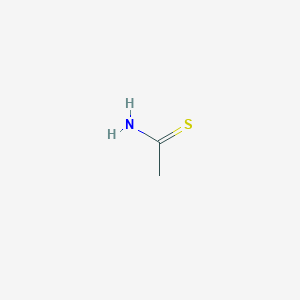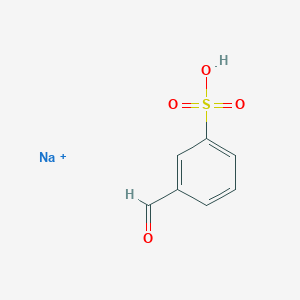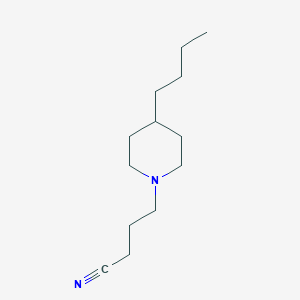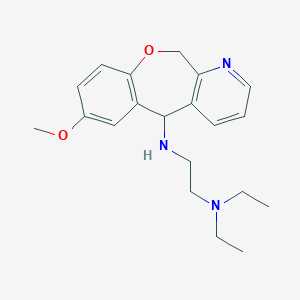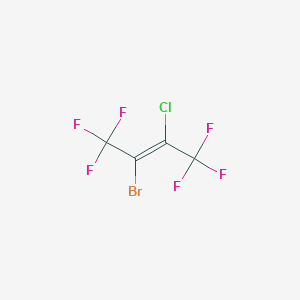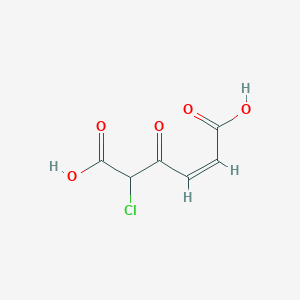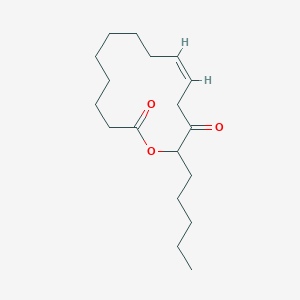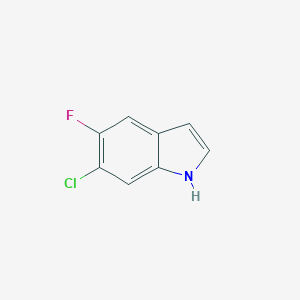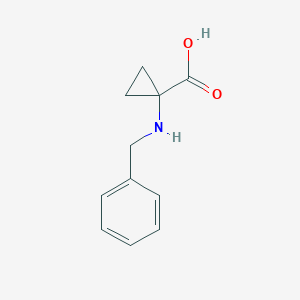
1-(benzylamino)cyclopropane-1-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(benzylamino)cyclopropane-1-carboxylic acid (BCP) is a cyclic amino acid that has been widely studied for its potential applications in the field of medicinal chemistry. It is a chiral compound that has two enantiomers, namely R-BCP and S-BCP. The synthesis of BCP has been extensively reported in the literature, and various methods have been developed for its preparation.
Wirkmechanismus
The mechanism of action of 1-(benzylamino)cyclopropane-1-carboxylic Acid is not fully understood. However, it has been suggested that 1-(benzylamino)cyclopropane-1-carboxylic Acid may act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components such as nucleic acids and proteins.
Biochemische Und Physiologische Effekte
1-(benzylamino)cyclopropane-1-carboxylic Acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, suppress the replication of viruses, and inhibit the growth of bacteria. 1-(benzylamino)cyclopropane-1-carboxylic Acid has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(benzylamino)cyclopropane-1-carboxylic Acid is its ability to inhibit the growth of cancer cells and viruses. This makes it a promising candidate for the development of new drugs. However, one of the main limitations of 1-(benzylamino)cyclopropane-1-carboxylic Acid is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(benzylamino)cyclopropane-1-carboxylic Acid. One direction is the development of new synthesis methods that can yield higher yields of 1-(benzylamino)cyclopropane-1-carboxylic Acid and its enantiomers. Another direction is the study of the mechanism of action of 1-(benzylamino)cyclopropane-1-carboxylic Acid, which can help to identify new targets for drug development. Additionally, the study of the pharmacokinetics and pharmacodynamics of 1-(benzylamino)cyclopropane-1-carboxylic Acid can help to optimize its use as a drug candidate.
Synthesemethoden
The synthesis of 1-(benzylamino)cyclopropane-1-carboxylic Acid can be achieved through several methods. One of the most common methods involves the reaction of benzylamine with cyclopropanecarboxylic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This method yields both enantiomers of 1-(benzylamino)cyclopropane-1-carboxylic Acid, which can be separated using chiral chromatography.
Another method for the synthesis of 1-(benzylamino)cyclopropane-1-carboxylic Acid involves the reaction of cyclopropanecarboxylic acid with benzylamine in the presence of a chiral catalyst. This method yields only one enantiomer of 1-(benzylamino)cyclopropane-1-carboxylic Acid, which can be easily separated from the other enantiomer.
Wissenschaftliche Forschungsanwendungen
1-(benzylamino)cyclopropane-1-carboxylic Acid has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. 1-(benzylamino)cyclopropane-1-carboxylic Acid has also been studied for its potential use as a building block for the synthesis of new drugs.
Eigenschaften
CAS-Nummer |
119111-62-5 |
|---|---|
Produktname |
1-(benzylamino)cyclopropane-1-carboxylic Acid |
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
1-(benzylamino)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c13-10(14)11(6-7-11)12-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,13,14) |
InChI-Schlüssel |
OEAREUSJNXNILN-UHFFFAOYSA-N |
SMILES |
C1CC1(C(=O)O)NCC2=CC=CC=C2 |
Kanonische SMILES |
C1CC1(C(=O)O)NCC2=CC=CC=C2 |
Synonyme |
Cyclopropanecarboxylic acid, 1-[(phenylmethyl)amino]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



